Cas no 251980-67-3 (2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde)
2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4,4-dimethylcyclohex-1-enecarbaldehyde
- 1-Cyclohexene-1-carboxaldehyde, 2-bromo-4,4-dimethyl-
- FCH2506858
- DB-098552
- 2-Bromo-4,4-dimethylcyclohex-1-ene-1-carbaldehyde
- AT25662
- MFCD27948129
- 2-bromo-4,4-dimethylcyclohexene-1-carbaldehyde
- SY272722
- SCHEMBL19183030
- CS-0168648
- 2-Bromo-4,4-dimethyl-1-cyclohexenecarbaldehyde
- 251980-67-3
- 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde
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- MDL: MFCD27948129
- Inchi: 1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3
- InChI Key: WCVVNAQKPNQJBW-UHFFFAOYSA-N
- SMILES: BrC1=C(C=O)CCC(C)(C)C1
Computed Properties
- Exact Mass: 216.01498g/mol
- Monoisotopic Mass: 216.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 2.7
2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y22525-10g |
2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde |
251980-67-3 | 95% | 10g |
¥18759.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y22525-1g |
2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde |
251980-67-3 | 95% | 1g |
¥6129.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y22525-250mg |
2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde |
251980-67-3 | 95% | 250mg |
¥3609.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y22525-5g |
2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde |
251980-67-3 | 95% | 5g |
¥12759.0 | 2024-07-18 | |
| TRC | B117565-250mg |
2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde |
251980-67-3 | 250mg |
$ 385.00 | 2022-06-07 | ||
| TRC | B117565-500mg |
2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde |
251980-67-3 | 500mg |
$ 635.00 | 2022-06-07 | ||
| Ambeed | A1354060-10g |
2-Bromo-4,4-dimethylcyclohex-1-ene-1-carbaldehyde |
251980-67-3 | 98% | 10g |
$1491.0 | 2024-08-03 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY272722-0.25g |
2-Bromo-4,4-dimethyl-1-cyclohexenecarbaldehyde |
251980-67-3 | ≥95% | 0.25g |
¥428.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY272722-1g |
2-Bromo-4,4-dimethyl-1-cyclohexenecarbaldehyde |
251980-67-3 | ≥95% | 1g |
¥1199.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY272722-5g |
2-Bromo-4,4-dimethyl-1-cyclohexenecarbaldehyde |
251980-67-3 | ≥95% | 5g |
¥4199.00 | 2025-04-16 |
2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde Suppliers
2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde
2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde (CAS No. 251980-67-3): A Versatile Building Block in Organic Synthesis
The 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde (CAS No. 251980-67-3) is a highly valuable brominated cyclohexene derivative that has gained significant attention in modern organic chemistry. This compound, with its unique α-brominated aldehyde functionality and sterically hindered cyclohexene ring, serves as a crucial intermediate in various synthetic transformations. Its molecular structure combines the reactivity of both vinyl bromide and aldehyde groups, making it particularly useful for C-C bond formation reactions and cyclization processes.
Recent trends in pharmaceutical research have highlighted the importance of functionalized cyclohexene derivatives like 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde in drug discovery. The compound's ability to participate in palladium-catalyzed coupling reactions makes it especially relevant in the context of small molecule drug development. Many researchers are currently exploring its potential in creating novel heterocyclic scaffolds, particularly for kinase inhibitors and GPCR modulators - two of the most searched therapeutic categories in medicinal chemistry databases.
The physical properties of 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde contribute significantly to its synthetic utility. Typically appearing as a colorless to pale yellow liquid, this compound exhibits moderate volatility and should be stored under inert conditions to preserve its aldehyde functionality. Its molecular weight of 217.11 g/mol and balanced lipophilicity profile (as predicted by computational models) make it particularly suitable for medicinal chemistry applications where controlled polarity is required.
In material science applications, 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde has shown promise as a precursor for functional polymers. The bromine atom serves as an excellent handle for polymerization initiators, while the aldehyde group allows for subsequent modification through Schiff base formation or reductive amination. These properties align well with current industry demands for smart materials and stimuli-responsive polymers, topics that consistently rank high in scientific literature searches.
The synthetic applications of 251980-67-3 are particularly noteworthy in asymmetric synthesis. The compound's chiral center (when properly functionalized) and rigid cyclohexene framework make it an attractive building block for stereoselective transformations. Recent publications have demonstrated its use in constructing quaternary carbon centers - a challenging task in organic synthesis that frequently appears in search queries from synthetic chemists.
From a safety and handling perspective, 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde requires standard precautions typical for organic bromides and aldehydes. Proper personal protective equipment (PPE) including gloves and eye protection is recommended when handling this compound. Storage should be in air-tight containers under inert atmosphere to prevent oxidation or moisture absorption, concerns that are commonly raised in laboratory safety forums.
The market availability of 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde has improved significantly in recent years, reflecting its growing importance in chemical research. Multiple specialty chemical suppliers now offer this compound in various quantities, from gram-scale for research purposes to kilogram quantities for process development. This availability coincides with increased interest in complex molecule synthesis, as evidenced by search trends in chemical procurement platforms.
Looking forward, the potential applications of CAS 251980-67-3 continue to expand. Emerging research areas like covalent inhibitor design and bioconjugation chemistry may benefit from the unique reactivity profile of this compound. Its combination of electrophilic centers and steric constraints offers intriguing possibilities for selective molecular modifications - a topic generating considerable discussion in recent chemical biology conferences and publications.
For researchers considering 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde for their projects, several analytical techniques are particularly useful for characterization. Proton NMR typically shows distinctive signals for the aldehyde proton (around 9-10 ppm) and vinyl proton (5-6 ppm), while carbon-13 NMR clearly identifies the carbonyl carbon (around 190 ppm). These spectral features, combined with mass spectrometric analysis, provide reliable confirmation of compound identity - information frequently sought in chemical analysis forums.
In conclusion, 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde (251980-67-3) represents a versatile and valuable tool for modern synthetic chemists. Its unique combination of functional groups and structural features enables diverse chemical transformations, making it relevant across multiple disciplines from pharmaceutical development to advanced materials science. As research continues to uncover new applications for this compound, its importance in the chemical toolkit is likely to grow even further.
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